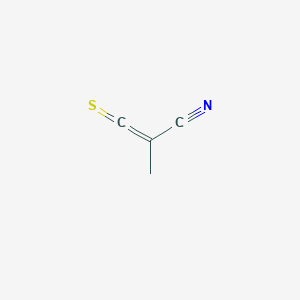
2-Methyl-3-sulfanylideneprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-sulfanylideneprop-2-enenitrile is an organic compound with the molecular formula C4H5NS It is characterized by the presence of a nitrile group, a sulfanylidene group, and a methyl group attached to a prop-2-ene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanylideneprop-2-enenitrile typically involves the reaction of 2-methyl-3-butenenitrile with sulfur sources under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
2-Methyl-3-sulfanylideneprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-sulfanylideneprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-sulfanylideneprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanylidene group may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-3-butenenitrile: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
3-Methyl-2-sulfanylideneprop-2-enenitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-3-sulfanylideneprop-2-enenitrile is unique due to the presence of both a nitrile and a sulfanylidene group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
91529-49-6 |
|---|---|
分子式 |
C4H3NS |
分子量 |
97.14 g/mol |
InChI |
InChI=1S/C4H3NS/c1-4(2-5)3-6/h1H3 |
InChIキー |
JVNKCKJIWNOJCT-UHFFFAOYSA-N |
正規SMILES |
CC(=C=S)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


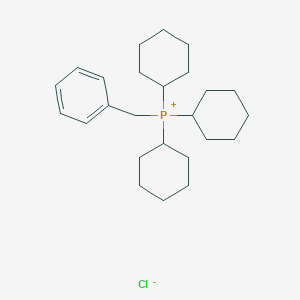
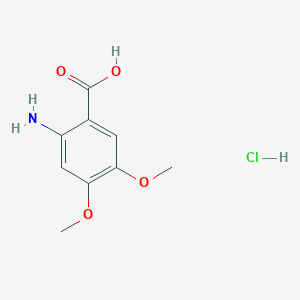
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

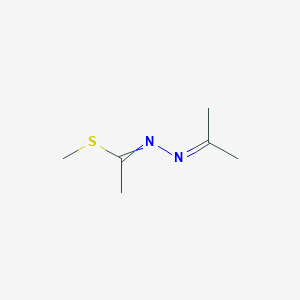

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
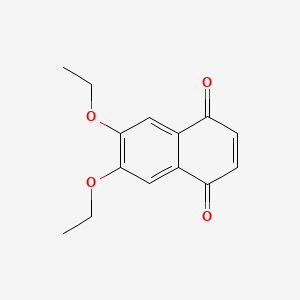
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)
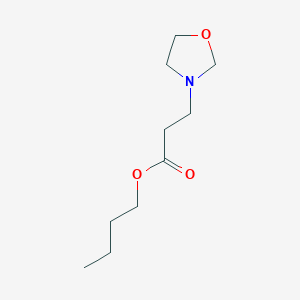
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
